![molecular formula C10H14IN5O4 B10778111 2-Ribofuranosyl-3-iodo-2,3-dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine](/img/structure/B10778111.png)
2-Ribofuranosyl-3-iodo-2,3-dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ribofuranosyl-3-iodo-2,3-dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine is an organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine glycosides. These compounds are nucleosides or derivatives thereof that consist of a pyrazolo[3,2-d]pyrimidine ring system that is N-glycosidically linked to a ribose or deoxyribose
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ribofuranosyl-3-iodo-2,3-dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine typically involves the following steps:
Formation of the Pyrazolo[3,4-D]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-D]pyrimidine ring system.
Glycosylation: The N-glycosidic linkage to ribose is formed through glycosylation reactions, often using ribofuranosyl donors and suitable catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-Ribofuranosyl-3-iodo-2,3-dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the ring system.
Glycosidic Bond Cleavage: The N-glycosidic bond can be cleaved under acidic or enzymatic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 3-position, while oxidation and reduction can lead to changes in the ring system’s oxidation state.
科学的研究の応用
2-Ribofuranosyl-3-iodo-2,3-dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and as a probe for investigating nucleoside metabolism.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
作用機序
The mechanism of action of 2-ribofuranosyl-3-iodo-2,3-dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in nucleoside metabolism, thereby affecting cellular processes .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Glycosides: Compounds with similar structures but different substituents on the pyrazolo[3,4-d]pyrimidine ring.
Nucleoside Analogues: Compounds that mimic the structure of natural nucleosides but contain modifications such as halogenation or different sugar moieties.
Uniqueness
2-Ribofuranosyl-3-iodo-2,3-dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine is unique due to the presence of the iodine atom at the 3-position, which can significantly influence its chemical reactivity and biological activity. This iodine substitution can enhance the compound’s ability to participate in specific reactions and interact with biological targets .
特性
分子式 |
C10H14IN5O4 |
|---|---|
分子量 |
395.15 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(4-amino-3-iodo-2,3-dihydropyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14IN5O4/c11-7-4-8(12)13-2-14-9(4)16(15-7)10-6(19)5(18)3(1-17)20-10/h2-3,5-7,10,15,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,7?,10-/m1/s1 |
InChIキー |
IPMOTTQXPAXTMS-AYGMOLCDSA-N |
異性体SMILES |
C1=NC(=C2C(NN(C2=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)I)N |
正規SMILES |
C1=NC(=C2C(NN(C2=N1)C3C(C(C(O3)CO)O)O)I)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


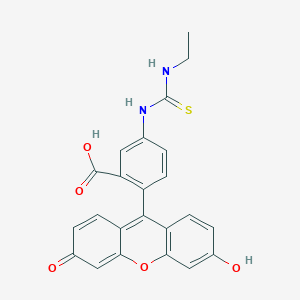
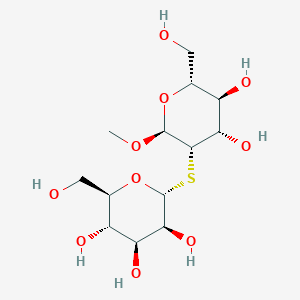


![[(5S,9S,10S)-11-[(10S,16S,20S,21R,22S)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10778058.png)
![{[(2,2-Dihydroxy-ethyl)-(2,3,4,5-tetrahydroxy-6-phosphonooxy-hexyl)-amino]-methyl}-phosphonic acid](/img/structure/B10778066.png)
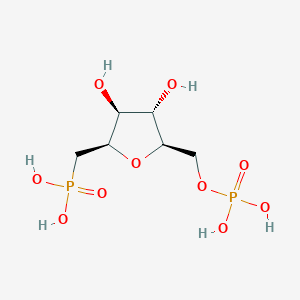
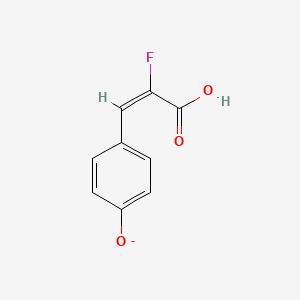
![[[N'-(2,5-Diamino-6-hydroxy-pyrimidin-4-YL)-ureayl]-phen-4-YL]-carbonyl-glutamic acid](/img/structure/B10778073.png)
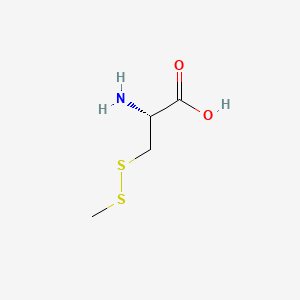
![5,6,7,8-Tetrahydro-imidazo[1,2-A]pyridine-6,7,8-triol](/img/structure/B10778087.png)
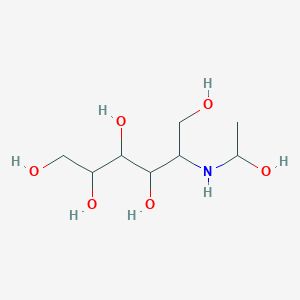
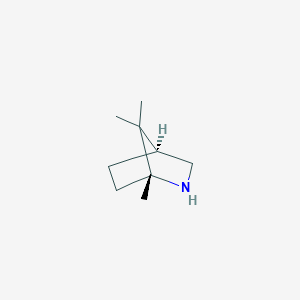
![3-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-1,1'-biphenyl-2-olate](/img/structure/B10778106.png)
